2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
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Overview
Description
2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that features a benzoxazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethyl-substituted amine with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazepine ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as halides or amines can be used to substitute the methoxymethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce fully or partially reduced forms of the compound .
Scientific Research Applications
2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyestradiol: A compound with similar structural features but different biological activities.
Pyrrolone and Pyrrolidinone Derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Uniqueness
2-(Methoxymethyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2920145-26-0 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(methoxymethyl)-2-methyl-4,5-dihydro-3H-1,4-benzoxazepine |
InChI |
InChI=1S/C12H17NO2/c1-12(9-14-2)8-13-7-10-5-3-4-6-11(10)15-12/h3-6,13H,7-9H2,1-2H3 |
InChI Key |
ZGYSNUHHIIPLAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC2=CC=CC=C2O1)COC |
Origin of Product |
United States |
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